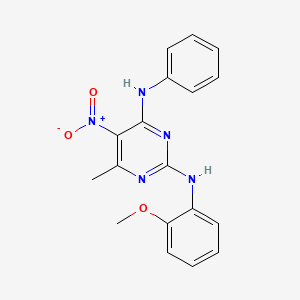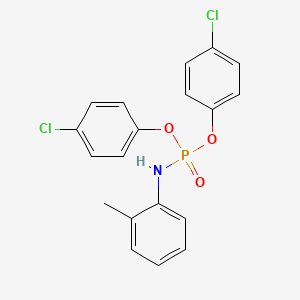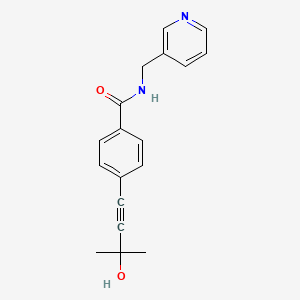
N~2~-(2-methoxyphenyl)-6-methyl-5-nitro-N~4~-phenyl-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-methoxyphenyl)-6-methyl-5-nitro-N~4~-phenyl-2,4-pyrimidinediamine, commonly known as MMNP, is a chemical compound that has attracted significant attention in the scientific research community. MMNP belongs to the class of pyrimidine-based compounds, which have been shown to possess various biological activities, including anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of MMNP is not fully understood. However, studies have suggested that MMNP can induce apoptosis in cancer cells by activating the mitochondrial pathway. MMNP can also inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition, MMNP has been shown to inhibit the replication of HIV-1 and HCV by targeting the viral protease enzyme.
Biochemical and Physiological Effects
MMNP has been shown to have various biochemical and physiological effects. In cancer cells, MMNP can induce apoptosis and inhibit proliferation. In addition, MMNP has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. MMNP has also been shown to have antioxidant activity by scavenging free radicals. Furthermore, MMNP has been shown to have neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using MMNP in lab experiments is its high purity, which ensures reproducibility of results. MMNP is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using MMNP is its potential toxicity, which needs to be carefully evaluated in cell-based and animal studies.
Future Directions
There are several future directions for research on MMNP. One direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to explore its potential as an anti-inflammatory and neuroprotective agent. Furthermore, studies could be conducted to evaluate the safety and toxicity of MMNP in animal models. Finally, the structure-activity relationship of MMNP could be investigated to identify more potent analogs with improved biological activity.
Synthesis Methods
The synthesis of MMNP involves the reaction of 2-methoxyaniline, 4-nitrophenylamine, and 6-methyl-2-thioxo-2,3-dihydropyrimidine-4,5-diamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization and nitration. The final product is purified using column chromatography. The yield of MMNP is typically around 60%, and the purity can be as high as 98%.
Scientific Research Applications
MMNP has been extensively studied for its potential anticancer activity. Studies have shown that MMNP can induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. MMNP has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition, MMNP has been investigated for its potential antiviral activity against HIV-1 and HCV. MMNP has been shown to inhibit the replication of these viruses by targeting the viral protease enzyme.
properties
IUPAC Name |
2-N-(2-methoxyphenyl)-6-methyl-5-nitro-4-N-phenylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-12-16(23(24)25)17(20-13-8-4-3-5-9-13)22-18(19-12)21-14-10-6-7-11-15(14)26-2/h3-11H,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBLCXZKWHRVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC=C2OC)NC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5226676.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5226680.png)
![8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one](/img/structure/B5226685.png)
![1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5226691.png)


![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5226728.png)
![ethyl N-({[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5226747.png)
![1-[4-(3-isoxazolylmethoxy)phenyl]-1H-tetrazole](/img/structure/B5226753.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B5226768.png)
![3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B5226774.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226775.png)

![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B5226794.png)